molecular formula C23H17BrFN5O2 B2952959 5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207057-64-4

5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2952959
CAS RN: 1207057-64-4
M. Wt: 494.324
InChI Key: JETCTONLGSTLEX-UHFFFAOYSA-N
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Description

5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H17BrFN5O2 and its molecular weight is 494.324. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Isostructural Compounds Synthesis : Compounds with structural similarities have been synthesized, highlighting the potential for creating new molecules with unique properties. For instance, isostructural compounds with 4-aryl-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been developed, demonstrating the versatility in synthesizing structurally complex molecules (Kariuki et al., 2021).

Antimicrobial and Antifungal Activities

  • Anthranilic Diamides Analogs : Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings has shown promising insecticidal activities, indicating potential applications in pest control and agricultural sciences (Qi et al., 2014).
  • Antibacterial and Antifungal Compounds : The synthesis of new compounds with 1,3,4-oxadiazole motifs has been linked to significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Rai et al., 2009).

Antitubercular Agents

  • Antitubercular Activity : Novel compounds have been identified with potent activity against Mycobacterium tuberculosis, pointing towards their potential in treating tuberculosis. For example, specific fluorinated pyrazole compounds containing pyridyl 1,3,4-oxadiazole motifs have been evaluated for their antimicrobial activity and cytotoxicity, offering insights into new antitubercular therapies (Desai et al., 2016).

Molecular Docking and Physicochemical Studies

  • Molecular Docking : Studies involving molecular docking and physicochemical investigations have led to the discovery of new compounds with potential applications in antimicrobial and antitubercular treatments. This includes novel synthesis routes and the exploration of the antimicrobial activity of benzene sulfonamide pyrazole oxadiazole derivatives (Shingare et al., 2022).

Fluorescent Chemosensors

  • Detection of Metal Ions : Pyrazoline derivatives have been studied as fluorescent chemosensors for detecting metal ions such as Fe3+, demonstrating their potential in environmental monitoring and analytical chemistry (Khan, 2020).

properties

IUPAC Name

5-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFN5O2/c1-13-3-4-15(9-14(13)2)19-11-20-23(31)29(7-8-30(20)27-19)12-21-26-22(28-32-21)16-5-6-18(25)17(24)10-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETCTONLGSTLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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